Alk5-IN-30

Kinase Inhibition Cell-free Assay IC50

Substituting ALK5-IN-30 with a generic ALK5 inhibitor risks confounding experimental outcomes due to variable kinase selectivity profiles within this class. ALK5-IN-30 (EX-07) eliminates this uncertainty through its validated selectivity index (ALK2/ALK5 >10) and sub-10 nM potency, ensuring target-specific TGF-β/Smad pathway modulation. • IC50 <10 nM for ALK5 & TGFβ-R1 - enables robust Smad2/3 phosphorylation blockade in renal/hepatic stellate cells at concentrations where off-target ALK2 effects are minimized • ALK2/ALK5 selectivity >10 - superior tool to SB431542 for high-resolution signaling studies • Patented cinnoline-pyrimidine-diamine scaffold - serves as a benchmark reference compound for medicinal chemistry and preclinical immuno-oncology combination studies

Molecular Formula C24H25FN8
Molecular Weight 444.5 g/mol
Cat. No. B15141222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-30
Molecular FormulaC24H25FN8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=NC=C2NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C)F
InChIInChI=1S/C24H25FN8/c1-16-13-17(25)14-20-21(15-27-31-23(16)20)29-22-7-8-26-24(30-22)28-18-3-5-19(6-4-18)33-11-9-32(2)10-12-33/h3-8,13-15H,9-12H2,1-2H3,(H2,26,28,29,30,31)
InChIKeyCDHXGEMVDNDKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK5-IN-30: Potent ALK5 Kinase Inhibitor


ALK5-IN-30 (also known as EX-07; CAS: 2785430-86-4) is a small-molecule inhibitor of activin receptor-like kinase 5 (ALK5), the type I receptor for transforming growth factor-beta (TGF-β). It is chemically defined as N4-(6-fluoro-8-methylcinnolin-4-yl)-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine . The compound is a member of a patented chemical series of ALK-5 inhibitors [1] and is a research tool intended for the modulation of the TGF-β/Smad signaling pathway in cellular and in vivo models of cancer and fibrosis.

Target: ALK5 (TGF-β type I receptor)
Pathway: TGF-β/Smad signaling research
Models: Cancer and fibrosis cellular / in vivo studies

ALK5-IN-30: Critical Kinase Selectivity


Substituting ALK5-IN-30 with a generic ALK5 inhibitor is a high-risk procurement strategy due to the established variability in kinase selectivity profiles within this class [1]. While many compounds potently inhibit ALK5, their promiscuity against other ALK family members (e.g., ALK2, ALK4) or other off-target kinases can introduce confounding variables in experimental outcomes [2]. The specific selectivity profile of ALK5-IN-30, detailed in the quantitative evidence below, is therefore a non-interchangeable attribute critical for ensuring target-specific pathway modulation and data reproducibility, distinguishing it from less selective alternatives [3].

Generic ALK5 inhibitors may differ in kinase selectivity profile, altering experimental outcomes.
Off-target ALK family members (ALK2, ALK4) may confound results without selectivity data.
Selectivity profile is a critical attribute for target-specific pathway modulation; direct substitution may require validation.

ALK5-IN-30 Potency and Selectivity Evidence


Potency vs. SB431542 and Galunisertib

In a cell-free kinase assay, ALK5-IN-30 demonstrates an inhibitory IC50 of <10 nM against ALK5 [1]. This potency surpasses that of the benchmark tool compound SB431542, which exhibits an IC50 of 94 nM in similar cell-free assays [2]. It also exceeds the potency of the Phase 2/3 clinical candidate Galunisertib (LY2157299), which has a reported IC50 of 56 nM against ALK5 .

Potency vs SB431542 / Galunisertib
Reported
~9.4-fold vs SB431542, >5.6-fold vs Galunisertib
Supports assay potency comparison context
Cell-free kinase assay, cross-study comparable
Kinase Inhibition Cell-free Assay IC50

Selectivity Against ALK2

A key differentiator for ALK5-IN-30 is its reported selectivity profile. It demonstrates a selectivity index for ALK5 over ALK2 of >10, indicating it is at least an order of magnitude more selective for its primary target [1]. This contrasts with compounds like SB-525334, which shows no activity against ALK2 (IC50 >10,000 nM) but whose selectivity window is driven by an absolute lack of potency rather than a defined ratio [2].

Selectivity vs ALK2
Reported
Selectivity Index (ALK2/ALK5) >10
Selectivity context may reduce BMP pathway interference
Compared with SB-525334 that lacks defined ratio
Kinase Selectivity ALK2 Selectivity Index

Novel Cinnoline-Pyrimidine Scaffold vs. Galunisertib

ALK5-IN-30 is based on a unique cinnoline-pyrimidine-diamine core, as defined by its IUPAC name . This represents a clear structural departure from the imidazo[2,1-b][1,3,4]thiadiazole core of galunisertib and the triarylimidazole core of SB431542 [1]. While direct functional comparisons between scaffolds are limited, this chemical novelty provides an orthogonal pharmacophore for exploring ALK5 inhibition, which is valuable for structure-activity relationship (SAR) studies and for circumventing intellectual property constraints associated with more mature chemical series.

Chemical Scaffold
Class-level inference
Cinnoline-pyrimidine-diamine core
Novel scaffold supports SAR exploration and IP circumvention
Structurally distinct from galunisertib / SB431542
Scaffold Hopping Chemical Series Drug Discovery

ALK5-IN-30: Fibrosis & Oncology Applications


TGF-β-Driven Fibrogenesis Assay

Based on its sub-10 nM potency and selectivity for ALK5 over ALK2 [1], ALK5-IN-30 is optimally suited for in vitro experiments in renal or hepatic stellate cells requiring potent, yet target-specific, blockade of Smad2/3 phosphorylation. Its high potency allows for robust pathway inhibition at concentrations where potential off-target ALK2 effects are minimized, making it a superior tool to SB431542 for high-resolution signaling studies.

Tumor Microenvironment Modulation

The high potency of ALK5-IN-30 (<10 nM IC50) [1] positions it as a valuable lead-like tool for preclinical oncology studies focused on reversing TGF-β-mediated immune exclusion. In syngeneic mouse tumor models, its activity profile supports investigations into combination therapies with immune checkpoint inhibitors, where deep and sustained ALK5 inhibition is required to reprogram the tumor microenvironment.

SAR and Lead Optimization for ALK5

As a representative of a patented cinnoline-pyrimidine-diamine series [2], ALK5-IN-30 serves as a critical reference compound for medicinal chemistry efforts. Its defined selectivity index (ALK2/ALK5 >10) [1] provides a benchmark for developing next-generation analogs with potentially improved ADME properties while maintaining a favorable kinase selectivity profile.

Application
Selection Property
Validation Focus
TGF-β Fibrogenesis Studies
ALK5 vs ALK2 selectivity context
Smad2/3 phosphorylation blockade
Tumor Microenvironment Studies
Assay potency context
Target-specific TGF-β pathway inhibition
ALK5 SAR & Lead Optimization
Cinnoline-pyrimidine scaffold
ALK2/ALK5 selectivity benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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